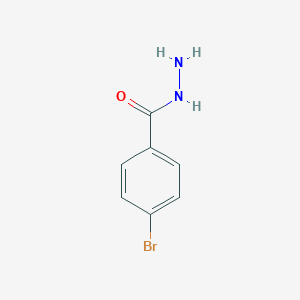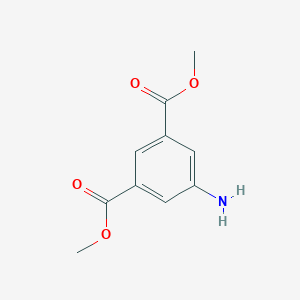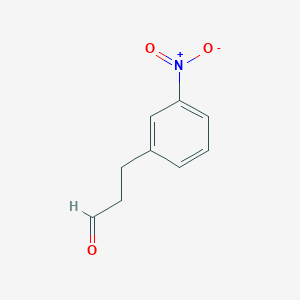
3-(3-Nitrophenyl)propanal
Übersicht
Beschreibung
“3-(3-Nitrophenyl)propanal” is a chemical compound with the molecular formula C9H9NO3 . It is related to 3-Phenylpropanal , which is a compound with similar structure but without the nitro group.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a propanal group attached to a 3-nitrophenyl group . It is related to compounds like 3-(3-nitrophenoxy)propanal, which contains a total of 23 atoms, including 9 Hydrogen atoms, 9 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : Yttrium 3-(4-nitrophenyl)-2-propenoate, a compound structurally similar to 3-(3-Nitrophenyl)propanal, is effective as a corrosion inhibitor for copper alloys in chloride solutions, forming a protective film that prevents corrosion (Nam, Thang, Hoai, & Hiển, 2016).
Synthesis and Resolution of Enantiomers : Compounds related to this compound have been used in the resolution of racemic acids to establish absolute configurations, as demonstrated in the synthesis of 2-(α-hydroxy)aryl acrylate esters (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
Organic Synthesis : In the context of tryptophan synthesis, 2-(2-Nitrophenyl)-1,3-propanediol was converted to 2-(2-nitrophenyl)propenal, demonstrating its use in generating precursors for important amino acids and indole derivatives (Tanaka, Yasuo, & Torii, 1989).
Chemical Transformations : The compound 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal, which shares a functional group with this compound, undergoes various condensation reactions with active methylene reagents, leading to the formation of complex chemical structures (Al-Mousawi & El-Apasery, 2012).
DNA-Binding Studies : Related nitrosubstituted acyl thioureas have been synthesized and studied for their interaction with DNA, demonstrating potential in cancer research (Tahir et al., 2015).
Photophysical Properties : Research on derivatives of this compound has revealed insights into the effects of solvent polarity on their absorption and fluorescence characteristics, important in material sciences and photophysical studies (Kumari et al., 2017).
Zukünftige Richtungen
The future directions for research on “3-(3-Nitrophenyl)propanal” could include further investigation into its synthesis, chemical reactions, and potential applications. For example, related compounds have been studied for their potential as flame retardants and as precursors for the preparation of arylazopyridine dyes .
Wirkmechanismus
Target of Action
Similar compounds like 3-nitropropionic acid (3-npa) are known to inhibit succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain .
Mode of Action
3-npa, a structurally similar compound, irreversibly inhibits succinate dehydrogenase, leading to a deficiency in atp production and an increase in free radical production . This results in cellular hypoxia and damage .
Biochemical Pathways
3-npa is known to disrupt the tricarboxylic acid cycle by inhibiting succinate dehydrogenase, leading to a decrease in atp production and an increase in free radical production . This can result in cellular damage and hypoxia .
Pharmacokinetics
For instance, 3-Phenylpropionaldehyde, a related compound, is a liquid at room temperature, suggesting it could be absorbed and distributed in the body
Result of Action
Based on the effects of similar compounds like 3-npa, it can be inferred that the compound may lead to cellular damage and hypoxia due to atp deficiency and increased free radical production .
Eigenschaften
IUPAC Name |
3-(3-nitrophenyl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5-7H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNLNGXWQNDCKFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591511 | |
| Record name | 3-(3-Nitrophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198783-53-8 | |
| Record name | 3-(3-Nitrophenyl)propanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70591511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



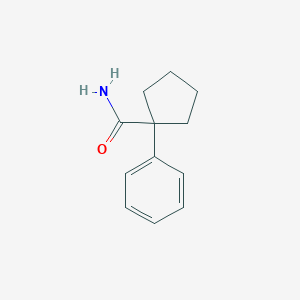

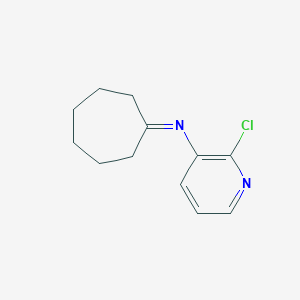
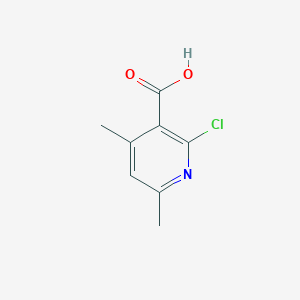


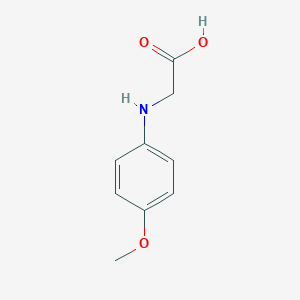

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione](/img/structure/B182506.png)
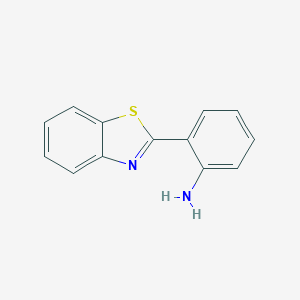
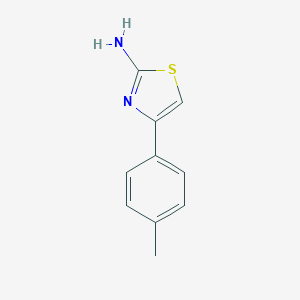
![N-[4-(Hydroxymethyl)cyclopent-2-EN-1-YL]-2-methylpropanamide](/img/structure/B182509.png)
